1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in medicinal chemistry. This compound is categorized under piperidine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals.
The compound is identified by the CAS number 952486-41-8 and has been referenced in various chemical databases and publications. It is often synthesized for research purposes and has been explored for its pharmacological properties.
This compound falls under the category of piperidine derivatives and is further classified as an ester due to the presence of the dimethylethyl group attached to the carboxylic acid moiety. Its structural complexity arises from the incorporation of a fluorinated aromatic system and an oxadiazole ring, enhancing its potential biological activity.
The synthesis of 1-Piperidinecarboxylic acid, 4-[(1R)-1-[3-[3-fluoro-4-(methylsulfonyl)phenyl]-1,2,4-oxadiazol-5-yl]ethoxy]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The general approach includes:
The synthesis may utilize various reagents and conditions tailored to achieve high yields and purity. Techniques such as chromatography may be employed for purification, while spectroscopic methods (Nuclear Magnetic Resonance and Mass Spectrometry) are used for characterization.
The molecular formula of this compound is , with a molar mass of approximately 469.53 g/mol. The structure features a piperidine ring connected to several functional groups, including:
The compound's structure can be represented using various chemical notation systems such as SMILES or InChI:
CC(C)(C(=O)O)N1CCCCC1C(=O)N=C(N)N
InChI=1S/C21H28FN3O6S/c1-14(2,3)24-21(26)25(22)19(20(27)28)15-9-7-5-6-8-10-15/h5-10H,11H2,1-4H3,(H,24,26)(H2,22,23)
The compound can participate in various chemical reactions typical for piperidine derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent decomposition or unwanted side reactions. Analytical techniques such as High Performance Liquid Chromatography may be used to monitor reaction progress.
While specific mechanisms related to this compound's pharmacological effects are not extensively documented, compounds with similar structures often exhibit mechanisms involving:
Experimental data from pharmacological assays would be necessary to elucidate the precise mechanism of action for this specific compound.
The physical properties include:
Chemical properties include:
Relevant analytical data such as Infrared Spectroscopy results confirm functional group presence and purity levels.
This compound has potential applications in:
CAS No.: 5776-58-9
CAS No.: 33776-88-4
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.:
CAS No.: